(2-ethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
CAS No.: 1323291-01-5
Cat. No.: VC7733089
Molecular Formula: C17H23ClN4O2
Molecular Weight: 350.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1323291-01-5 |
|---|---|
| Molecular Formula | C17H23ClN4O2 |
| Molecular Weight | 350.85 |
| IUPAC Name | (2-ethoxyphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
| Standard InChI | InChI=1S/C17H22N4O2.ClH/c1-3-23-15-7-5-4-6-14(15)16(22)20-10-12-21(13-11-20)17-18-8-9-19(17)2;/h4-9H,3,10-13H2,1-2H3;1H |
| Standard InChI Key | KSDKSQOELGGPOH-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=CN3C.Cl |
Introduction
(2-ethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are widely studied for their potential therapeutic applications, particularly in neuropharmacology and medicinal chemistry. The presence of both ethoxyphenyl and imidazolyl moieties linked to a piperazine ring suggests a multifaceted mechanism of action, potentially involving modulation of neurotransmitter systems.
Synthesis Steps:
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Formation of Piperazine Derivative: This involves the synthesis of the 4-(1-methyl-1H-imidazol-2-yl)piperazine.
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Coupling Reaction: The piperazine derivative is then coupled with the 2-ethoxyphenyl moiety to form the methanone derivative.
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Salt Formation: The final step involves the conversion of the methanone derivative into its hydrochloride salt form to enhance solubility and stability.
Mechanism of Action
The mechanism of action for (2-ethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride likely involves modulation of neurotransmitter systems. Studies on similar compounds suggest that binding affinities to receptors such as serotonin and dopamine receptors can significantly affect therapeutic outcomes. The specific combination of substituents in this compound may confer potential activity against certain neurological disorders.
Potential Applications
Given its structural features, (2-ethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride has potential applications in neuropharmacology and medicinal chemistry. It could be explored as a candidate for treating neurological disorders or as an antipsychotic agent.
Data Table: Comparison of Related Piperazine Derivatives
| Compound | Molecular Formula | Potential Applications |
|---|---|---|
| (2-ethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride | Not specified | Neurological disorders, antipsychotic |
| (5-chloro-2-methoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride | C16H20ClN3O2 | Neurological disorders, antipsychotic |
| 2-(4-ethoxyphenyl)-1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride | C18H25ClN4O2 | Not specified |
Research Findings and Future Directions
Research on (2-ethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is limited, but studies on similar compounds indicate promising therapeutic potential. Future research should focus on determining its binding affinities to neurotransmitter receptors and evaluating its efficacy in preclinical models of neurological disorders. Additionally, the development of more efficient synthesis methods and the exploration of its pharmacokinetic properties would be beneficial for advancing its therapeutic applications.
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